Sorbitol 6-monooleate

Surfactant chemistry Emulsifier purity Structural characterization

Sorbitol 6-monooleate (CAS 1333-68-2, also designated D-Glucitol monooleate) is a non-ionic surfactant belonging to the monoacyl sugar alcohol ester class, with the molecular formula C₂₄H₄₆O₇ and a molecular weight of 446.6 g/mol. It is produced by the monoesterification of the sugar alcohol sorbitol with oleic acid, yielding an amphiphilic structure in which the sorbitol head group retains all five free hydroxyl groups in an open-chain configuration.

Molecular Formula C24H46O7
Molecular Weight 446.6 g/mol
CAS No. 1333-68-2
Cat. No. B074969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitol 6-monooleate
CAS1333-68-2
Molecular FormulaC24H46O7
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C24H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h9-10,20-21,23-27,29-30H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23-,24-/m1/s1
InChIKeyWERKSKAQRVDLDW-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sorbitol 6-Monooleate (CAS 1333-68-2): Chemical Identity, Surfactant Class, and Procurement-Relevant Distinctions


Sorbitol 6-monooleate (CAS 1333-68-2, also designated D-Glucitol monooleate) is a non-ionic surfactant belonging to the monoacyl sugar alcohol ester class, with the molecular formula C₂₄H₄₆O₇ and a molecular weight of 446.6 g/mol . It is produced by the monoesterification of the sugar alcohol sorbitol with oleic acid, yielding an amphiphilic structure in which the sorbitol head group retains all five free hydroxyl groups in an open-chain configuration [1]. This contrasts fundamentally with the industrially dominant sorbitan monooleate (Span 80, CAS 1338-43-8; C₂₄H₄₄O₆, MW 428.6 g/mol), which is a complex mixture of partial esters derived from dehydrated sorbitol (sorbitan and isosorbide cyclic ethers) [2]. The compound is of primary interest in enzymatic biosurfactant research, bio-based polymer synthesis, and formulation science where defined molecular architecture, regiochemical purity, and a higher hydroxyl-group density confer differentiable performance relative to chemically prepared sorbitan-based alternatives.

Why Sorbitol 6-Monooleate Cannot Be Interchanged with Sorbitan Monooleate (Span 80) Without Quantitative Performance Verification


Sorbitan monooleate (Span 80, HLB 4.3) is frequently treated as a functional equivalent of sorbitol 6-monooleate in procurement specifications. However, this is chemically and functionally incorrect. Sorbitan monooleate is produced via high-temperature dehydration of sorbitol (>200 °C), which cyclizes the sorbitol backbone into a mixture of 1,4-sorbitan (tetrahydrofuran-type, ~85%) and 1,5-sorbitan (tetrahydropyran-type, ~15%) ethers prior to esterification . The resulting product is a heterogeneous mixture containing sorbitan monooleate, isosorbide monooleate, sorbitan dioleate, sorbitan trioleate, free fatty acids, and residual sorbitol [1]. In contrast, enzymatically synthesized sorbitol 6-monooleate preserves the intact, open-chain sorbitol scaffold with five free hydroxyl groups, enabling regioselective acylation exclusively at the primary 1-O and 6-O positions [2]. These structural differences directly alter critical micelle concentration, emulsion stabilization kinetics, polymer network integration capacity, and biodegradation profile—meaning that substitution without reformulation and revalidation carries quantifiable risk of underperformance in both research and industrial applications.

Sorbitol 6-Monooleate: Quantified Differential Performance Evidence Against Closest Analogs


Molecular Compositional Uniformity: Sorbitol 6-Monooleate as a Discrete Molecular Entity Versus Sorbitan Monooleate as a Multi-Component Mixture

Sorbitol 6-monooleate (CAS 1333-68-2) is a chemically defined, single-molecular-entity ester (C₂₄H₄₆O₇, MW 446.6 g/mol) with the IUPAC name [(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (Z)-octadec-9-enoate, retaining all five hydroxyl groups of the sorbitol backbone in an open-chain configuration . In contrast, sorbitan monooleate (Span 80, CAS 1338-43-8) is explicitly defined in the National Formulary and by the European Food Safety Authority as a mixture of partial esters of sorbitol and its mono- and dianhydrides (sorbitan and isosorbide) with oleic acid, containing free fatty acids (oleic acid 65.0–88.0%, linoleic acid ≤18.0%, palmitic acid ≤16.0%, stearic acid ≤6.0%) and multiple ester species including 1,4-sorbitan monooleate (predominant), isosorbide monooleate, sorbitan dioleate, and sorbitan trioleate [1] [2]. This compositional difference means that sorbitol 6-monooleate offers a single, well-defined amphiphile for mechanistic studies and formulation quality-by-design (QbD) workflows, whereas Span 80 delivers variable performance depending on batch-specific compositional drift.

Surfactant chemistry Emulsifier purity Structural characterization

Regioselective Enzymatic Synthesis at Primary Hydroxyl Groups Versus Non-Selective Chemical Esterification of Dehydrated Sorbitol Mixtures

Sorbol 6-monooleate can be synthesized enzymatically using immobilized lipases (e.g., Lipozyme® TL IM from Thermomyces lanuginosus) that exhibit strict regioselectivity for the primary hydroxyl groups (1-O and 6-O positions) of sorbitol, achieving approximately 76% conversion of sorbitol to defined 1-O- and 6-O-sorbitol monoesters within 24 hours under optimized conditions (0.4 M sorbitol, 0.8 M fatty acid, 20 wt% lipase in tert-butanol at 55 °C) [1]. This contrasts with the industrial chemical synthesis of sorbitan monooleate, which first dehydrates sorbitol at temperatures exceeding 200 °C to form a mixture of 1,4-sorbitan (~85% tetrahydrofuran rings) and 1,5-sorbitan (~15% tetrahydropyran rings), followed by non-selective acid- or base-catalyzed esterification that yields a heterogeneous product . Notably, the chemically synthesized sorbitan monooleate product cannot be described as a single regioisomer: isosorbide (dianhydrosorbitol) esters, diesters, and triesters are invariably co-produced [2]. The enzymatic route avoids sorbitol dehydration entirely, preserving the full hydroxyl complement and enabling bio-based surfactant production without high-temperature processing or toxic derivatization solvents.

Biocatalysis Regioselective esterification Green chemistry

Oil-in-Water Emulsion Stability: Enzymatically Prepared Sorbitol Monoesters Outperform Chemically Prepared Sorbitan Monoesters by 50% Reduction in Phase Separation

Ducret et al. (1996) conducted a direct head-to-head comparison of emulsion-stabilizing performance between enzymatically prepared sorbitol monoesters and chemically prepared sorbitan monoesters under identical experimental conditions [1]. For sorbitol monolaurate (C₁₂ acyl chain), enzymatically prepared material yielded only 5% phase separation after 48 hours at 30 °C in oil-in-water emulsions, whereas chemically prepared sorbitan monolaurate exhibited 10% phase separation under the same conditions—a 50% improvement in emulsion stability attributable to the preserved sorbitol head-group structure [1]. Although the published head-to-head data are for the laurate ester (C₁₂), the authors explicitly note that oleate esters of glucose, fructose, and sorbitol show similar behavior in reduction of surface and interfacial tensions, with a critical micelle concentration of approximately 8 × 10⁻⁵ M for all three sugar/sugar-alcohol oleate esters [1]. For sorbitol monoerucate (C₂₂ chain), water-in-oil emulsion stability was even more pronounced, with only 1% phase separation after the same period [1]. The analogous sorbitol monooleate- vs. sorbitan monooleate-stabilized emulsion comparison has not been published as a single head-to-head dataset; the evidence for oleate esters is therefore class-level inference from the demonstrated laurate comparison and the shared CMC behavior of oleate esters across sugar alcohol types.

Emulsion stability Biosurfactant performance Formulation science

Critical Micelle Concentration of Sorbitol Oleate Esters: ~8 × 10⁻⁵ M in Aqueous Solution at 30 °C

Ducret et al. (1996) measured the critical micelle concentration (CMC) for enzymatically prepared oleate esters of glucose, fructose, and sorbitol using surface tension methods and reported a consistent value of approximately 8 × 10⁻⁵ M (0.08 mM) in aqueous solution at 30 °C for all three sugar/sugar-alcohol oleate esters, indicating that the saccharide head-group type (aldose vs. ketose vs. sugar alcohol) does not significantly influence the CMC when the oleoyl chain is constant [1]. They further observed that for sorbitol esters, the CMC systematically decreases with increasing acyl chain length—confirming that the hydrophobic chain length, not the head-group configuration, is the dominant determinant of micellization thermodynamics for this surfactant class [1]. The CMC of sorbitan monooleate (Span 80) in aqueous solution is notably difficult to measure directly because Span 80 is practically water-insoluble and dispersible only as a co-emulsifier; published CMC values for sorbitan monooleate are limited to non-aqueous solvents (benzene, carbon tetrachloride, diesel/paraffin oil mixtures), rendering direct aqueous CMC comparison infeasible [2]. The measured CMC of ~8 × 10⁻⁵ M places sorbitol monooleate in a micellization range comparable to other non-ionic sugar ester surfactants, with the practical implication that micelle-mediated solubilization becomes operative at concentrations above approximately 0.036 g/L, providing a quantitative formulation threshold.

Critical micelle concentration Surface tension Surfactant physicochemical characterization

Bio-Based Waterborne Polyurethane Performance: Sorbitol Monooleate-Modulated WPU Delivers 39.19 MPa Tensile Strength with 59% Wear Rate Reduction and 45% Water Absorption Decrease

Xiong et al. (2023) demonstrated that introducing dehydrated sorbitan monooleate (SP, a sorbitol monooleate-derived polyol) into the waterborne polyurethane (WPU) skeleton as a partial replacement for the conventional petrochemical trifunctional polyol trimethylolpropane (TMP) produces a WPU-SP material with dramatically improved mechanical and barrier properties [1]. The SP-modulated WPU achieves a maximum tensile strength of 39.19 MPa and the resulting film can lift weights exceeding 25,000 times its own weight without fracture [1]. In direct comparison with traditional TMP-extended WPU, the wear rate decreased by up to 59%, and the water absorption rate decreased by up to 45% [1]. As a protective coating, the WPU-SP material delivers corrosion prevention efficiency exceeding 95% and reduces the wear index to below 10 mg [1]. These enhancements are attributed to the rigid furan ring of the sorbitan moiety (contributing mechanical stiffness) and the pendant oleoyl fatty side chain (contributing hydrophobicity and chain entanglement), structural features absent in TMP-based WPUs [1]. The sorbitol monooleate-derived SP thus serves simultaneously as a bio-based renewable polyol and as a performance-enhancing structural modifier, offering a dual value proposition not achievable with conventional petrochemical polyols.

Bio-based polyurethane Waterborne coatings Sustainable polymer materials

Monoester Surface Activity Superiority: Sorbitol Monooleate Exhibits Better Interfacial Properties Than Sorbitol Dioleate, with 20% Diester Content Not Impairing Monoester Performance

Giacometti et al. (2000) systematically investigated the relationship between monoester-to-diester ratio and surface activity in lipase-catalyzed sorbitol oleate synthesis [1]. The study established that sorbitol monoester possesses superior surface properties compared to sorbitol diester [1]. Importantly, the addition of up to 20% sorbitol dioleate to sorbitol monooleate did not negatively affect the interfacial activity of the monoester; instead, it slightly increased the overall surface activity of the mixture [1]. Under optimized enzymatic conditions, a product containing 70–80% monoester at a concentration of 25–30 mM can be achieved, with the monoester component being 80% pure [1]. Two process optima were identified: a high-productivity mode (15 mmol·L⁻¹·h⁻¹, with 40% oleic acid and 60% sorbitol conversion) and a high-conversion mode (>99% oleic acid conversion, 1.8 mmol·L⁻¹·h⁻¹, 60% sorbitol conversion) [1]. This evidence establishes that procurement specifications for sorbitol 6-monooleate do not require 100% monoester purity to achieve maximal interfacial performance, and that a monoester content of ≥80% delivers surface activity equivalent to or exceeding that of higher-purity material—a practically important tolerance for cost-effective sourcing.

Surface activity Interfacial tension Monoester vs. diester

Sorbitol 6-Monooleate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Defined-Structure Surfactant for Mechanistic Interfacial Science and QbD Formulation Development

Sorbitol 6-monooleate, as a discrete molecular entity with a known CMC of ~8 × 10⁻⁵ M (≈0.036 g/L at 30 °C) and a well-defined open-chain sorbitol head group carrying five hydroxyl groups [1], is uniquely suited for systematic interfacial science studies where surfactant molecular architecture must be precisely controlled. Unlike sorbitan monooleate, which introduces batch-variable mixtures of cyclic ether esters, free fatty acids, and oligoesters [2], sorbitol 6-monooleate enables unambiguous structure–property correlation in surface tension, micellization thermodynamics, and emulsion stabilization research. This makes it the preferred surfactant for academic and industrial R&D groups conducting quality-by-design (QbD) formulation development, where impurity profiling and compositional reproducibility are regulatory prerequisites.

Enzymatic Biosurfactant Platforms for Green Chemistry and Sustainable Emulsifier Production

The demonstrated enzymatic synthesis route—using immobilized Thermomyces lanuginosus lipase (Lipozyme® TL IM) to achieve ~76% conversion of sorbitol to regioisomerically defined 1-O- and 6-O-sorbitol monoesters in a single step at 55 °C [1]—positions sorbitol 6-monooleate as a flagship compound for green surfactant manufacturing. The enzymatic process avoids the high-temperature (>200 °C) dehydration step required for sorbitan ester production, eliminates toxic derivatization solvents, and uses a reusable biocatalyst (active over at least four successive cycles without significant activity loss) [1]. Companies and research institutes pursuing bio-based, low-carbon-footprint surfactant portfolios can leverage sorbitol 6-monooleate as both a target product and a platform compound for engineering fatty-acid chain-length variants with predictable CMC trends [2].

Bio-Based Polyol for High-Performance Waterborne Polyurethane Coatings and Adhesives

Sorbitol monooleate—specifically in its dehydrated sorbitan monooleate (SP) form—has been validated as a high-performance bio-derived polyol for waterborne polyurethane (WPU) synthesis, delivering a tensile strength of 39.19 MPa, wear rate reduction of 59%, water absorption decrease of 45%, and corrosion prevention efficiency exceeding 95% when compared with conventional TMP-extended WPU [1]. These quantified performance gains are directly attributable to the unique structural contributions of the sorbitol monooleate-derived building block: the rigid furan ring provides mechanical stiffness, while the pendant oleoyl side chain enhances hydrophobicity and chain entanglement [1]. This application scenario is particularly relevant for industrial coatings formulators and polymer manufacturers seeking to replace petrochemical polyols with bio-based alternatives that simultaneously improve, rather than merely match, key performance indicators.

High-Stability Food, Cosmetic, and Pharmaceutical Emulsions Requiring Extended Shelf-Life

The finding that enzymatically prepared sorbitol monoesters reduce O/W emulsion phase separation by 50% relative to chemically prepared sorbitan analogs (5% vs. 10% after 48 h at 30 °C for the laurate ester, with class-level inference to the oleate ester supported by shared CMC behavior) [1] directly supports the selection of sorbitol 6-monooleate for emulsion-based products where prolonged shelf stability is a critical quality attribute. The higher density of free hydroxyl groups on the intact sorbitol backbone enhances interfacial water binding and steric stabilization of dispersed droplets, reducing coalescence-driven phase separation—a differentiator in premium cosmetic creams, parenteral nutrition emulsions, and clean-label food products where synthetic stabilizers are undesirable [2]. Additionally, the acceptance of up to 20% diester content without interfacial performance penalty [3] provides formulators with a cost-tolerant purity window that does not compromise emulsion quality.

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